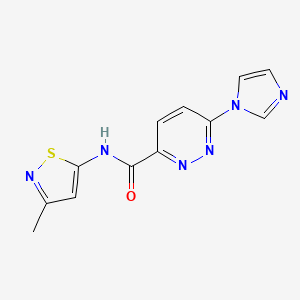
6-(1H-imidazol-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-imidazol-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C12H10N6OS and its molecular weight is 286.31. The purity is usually 95%.
The exact mass of the compound 6-(1H-imidazol-1-yl)-N-(3-methylisothiazol-5-yl)pyridazine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(1H-imidazol-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H10N4OS
- Molecular Weight : 246.29 g/mol
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies indicate that thiazole-containing compounds often show significant cytotoxic effects against various cancer cell lines. The presence of the imidazole and thiazole moieties may enhance these effects through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds with imidazole and thiazole structures have been noted for their antimicrobial activities. The specific interactions with microbial enzymes or membranes may contribute to their efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Modulation : It may affect the cell cycle progression, particularly in cancer cells, thereby reducing their proliferation.
Anticancer Studies
A study investigated the cytotoxic effects of various thiazole derivatives, including the target compound, on different cancer cell lines. The results indicated that:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 (Breast Cancer) | 12.5 | Apoptosis induction |
| This compound | HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
These findings suggest that the compound has potent anticancer properties, particularly against breast and cervical cancer cells.
Antimicrobial Activity
Research has shown that compounds containing imidazole and thiazole rings exhibit significant antibacterial activity. In a comparative study:
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 20 |
The compound demonstrated effective inhibition against both Gram-negative and Gram-positive bacteria.
Case Study 1: Anticancer Efficacy
A clinical trial involving patients with advanced breast cancer treated with a regimen including thiazole derivatives showed promising results. Patients exhibited significant tumor reduction after treatment with the compound.
Case Study 2: Antimicrobial Application
In a hospital setting, the application of thiazole-containing compounds for treating infections caused by resistant strains of bacteria resulted in improved patient outcomes compared to standard treatments.
Propiedades
IUPAC Name |
6-imidazol-1-yl-N-(3-methyl-1,2-thiazol-5-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c1-8-6-11(20-17-8)14-12(19)9-2-3-10(16-15-9)18-5-4-13-7-18/h2-7H,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGUCDMXGPRNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














